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Abstract

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA
domain (TEAD) family of transcription factors are central to the Hippo signaling pathway, a
critical regulator of organ size, cell proliferation, and tumorigenesis. The TEAD-YAP interface
presents a compelling target for anti-cancer therapeutics. This technical guide delves into the
structural and mechanistic basis of the interaction between the potent, irreversible, and
allosteric inhibitor, TED-347, and TEAD4. We provide a comprehensive overview of the binding
kinetics, cellular activity, and the key structural features governing this interaction. This
document consolidates quantitative data into accessible tables, outlines detailed experimental
methodologies for key assays, and presents visual diagrams of relevant pathways and
workflows to facilitate a deeper understanding for researchers in drug discovery and
development.

Introduction

The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is
implicated in the development of various cancers. The interaction between the transcriptional
coactivator YAP and the TEAD family of transcription factors is a critical downstream event in
this pathway. This protein-protein interaction (PPI) is essential for the nuclear translocation of
YAP and the subsequent activation of genes that promote cell proliferation and inhibit
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apoptosis. Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising
strategy for cancer therapy.

TED-347 is a small molecule inhibitor that has been identified as a potent and specific disruptor
of the TEAD-YAP interaction.[1][2][3] It acts as an irreversible, covalent, and allosteric inhibitor
of TEADA4.[1][2][3] This guide provides an in-depth analysis of the structural basis of the TED-
347 and TEAD4 interaction, compiling available data to serve as a valuable resource for the
scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of TED-
347 with TEADA4.

Parameter Value Assay Type Reference

TEADA4-Yap1l protein-
EC50 59 uM protein interaction [1][2]13]

(cell-free)

) Covalent binding to
Ki 10.3 uM [1][2]
Cys-367 of TEAD4

Maximum Rate of Time-dependent
o ) 0.038 h—t o [4]
Inactivation (k_inact_) inhibition

Half-life at infinite i
) Time-dependent
concentration 18.2h [4]

inhibition
(t_1/2_c0)

Table 1: Biochemical and Kinetic Parameters of TED-347.
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TED-347 .
. . Incubatio Referenc
Cell Line Assay Endpoint  Concentr . Outcome
. n Time e
ation(s)
_ 30%
Cell Reduction 0.5-100 o
GBM43 o S 48 h inhibition at  [1]
Viability in viability 1M
10 uM
Disruption
of Myc- Significant
Co-
) TEAD4 loss of co-
HEK-293 immunopre 5uM 48 h ) [1]
L and FLAG- immunopre
cipitation S
Yapl cipitation
interaction
o Dose-
] Inhibition of
Luciferase dependent
TEAD 0.5-100 _
HEK-293 Reporter o 24 h reduction [1]
transcriptio  uM ]
Assay o in reporter
nal activity o
activity
] Inhibition of o
Luciferase Inhibition of
TEAD4 0.5-100 o
GBM43 Reporter o - transcriptio  [1]
transcriptio  uM o
Assay o nal activity
nal activity
Reduction Significant
Gene ) ]
] in CTGF reduction
HEK-293 Expression ) 10 uMm 48 h ) [1]
transcript in CTGF
(gRT-PCR)
levels mMRNA

Table 2: Cellular Activity of TED-347.

Structural Basis of Interaction

TED-347 functions as a covalent and allosteric inhibitor of the TEAD4-YAP interaction.[1][2][3]
The primary mechanism involves the specific and irreversible binding of TED-347 to a
conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of the
TEADA4 protein.[1][2] This pocket is distinct from the primary YAP binding interface.
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While a co-crystal structure of TED-347 with TEAD4 has been reported, the electron density for
the inhibitor was not well-resolved, suggesting some degree of conformational flexibility or
partial occupancy.[5][6] However, molecular modeling and biochemical data strongly support
the covalent modification of Cys-367 as the key determinant for its inhibitory activity.[5] The
covalent attachment of TED-347 to this allosteric site is believed to induce a conformational
change in TEAD4 that, while not dramatically altering the overall fold, is sufficient to disrupt the
binding of YAP.

The chloromethyl ketone "warhead" of TED-347 is the reactive group that forms the covalent
bond with the thiol group of Cys-367. This covalent and irreversible binding explains the time-
dependent nature of the inhibition observed for TED-347.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the
interaction between TED-347 and TEADA.

Protein Expression and Purification of TEAD4 (for
structural and biochemical studies)

A detailed protocol for the expression and purification of the TEAD4 YAP-binding domain (YBD)
Is crucial for in vitro studies. While the specific protocol for the TEAD4 used in the initial TED-
347 studies is not fully detailed in the available literature, a general approach based on similar
studies is outlined below.

Workflow for TEAD4 YBD Expression and Purification
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4 . N
Expression
E. coli (e.g., BL21(DE3)) Expression vector with His-tagged TEAD4-YBD
Transformation
Culture Growth (LB medium)
IPTG Induction
Cell Harvest (Centrifugation)
- J

Purification

Cell Lysis (Sonication)
Centrifugation
Ni-NTA Affinity Chromatography
Imidazole Elution
His-tag Cleavage (e.g., TEV protease)

Size-Exclusion Chromatography

Purity Check (SDS-PAGE)

J
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Assay Setup

Seed HEK-293 or GBM43 cells

Co-transfect with TEAD-responsive luciferase reporter and YAP/TEAD4 expression plasmids

Treatment

Encubate for 24-48?)
Gdd TED-347 at various concentrations]
anubate for an additional 24-489

- J
4 )

Readout

Lyse cells

Measure luciferase activity

Normalize to control and determine IC50
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4 Cell Preparation and Lysis

Culture cells expressing tagged TEAD4 and YAP

Treat with TED-347 or DMSO

Harvest and lyse cells

Immunoprecipitation

Incubate lysate with anti-tag antibody (e.g., anti-FLAG)

Capture antibody-protein complexes with protein A/G beads

Wash beads to remove non-specific binders

Elute proteins from beads

Separate proteins by SDS-PAGE

Detect co-precipitated protein (e.g., Myc-TEAD4) by Western blotting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://elifesciences.org/articles/78810
https://elifesciences.org/articles/78810
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://experts.illinois.edu/en/publications/small-molecule-covalent-modification-of-conserved-cysteine-leads-/
https://www.selleckchem.com/products/ted-347.html
https://doaj.org/article/88258e1847d646f199c3660e90689a91
https://pubmed.ncbi.nlm.nih.gov/30581134/
https://pubmed.ncbi.nlm.nih.gov/30581134/
https://www.benchchem.com/product/b611275#structural-basis-of-ted-347-interaction-with-tead4
https://www.benchchem.com/product/b611275#structural-basis-of-ted-347-interaction-with-tead4
https://www.benchchem.com/product/b611275#structural-basis-of-ted-347-interaction-with-tead4
https://www.benchchem.com/product/b611275#structural-basis-of-ted-347-interaction-with-tead4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

